molecular formula C11H15NOS B11797223 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B11797223
M. Wt: 209.31 g/mol
InChI Key: KVHQGXIOGSOMFS-UHFFFAOYSA-N
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Description

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound featuring a tetrahydrothienopyridine core substituted with a propyl group at position 5 and a carbaldehyde moiety at position 2. The thieno[3,2-c]pyridine scaffold is notable for its presence in pharmacologically active molecules, including antiplatelet agents (e.g., clopidogrel) and antipsychotics . Limited research is available on this specific compound, as it is listed as discontinued by CymitQuimica . Its structural features, however, align it with a class of molecules under investigation for cardiovascular and neurological applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

5-propyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C11H15NOS/c1-2-4-12-5-3-11-9(7-12)6-10(8-13)14-11/h6,8H,2-5,7H2,1H3

InChI Key

KVHQGXIOGSOMFS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=C(S2)C=O

Origin of Product

United States

Preparation Methods

Pictet-Spengler Cyclization with Subsequent Formylation

The Pictet-Spengler reaction is a cornerstone for synthesizing tetrahydroisoquinoline and THTP derivatives. For 5-propyl-THTP-2-carbaldehyde, this method involves:

Step 1: Formation of the THTP Core

  • Starting Material : 2-Thiopheneethylamine derivatives or substituted piperidones.

  • Reagents : Propionaldehyde or propyl-substituted aldehydes for introducing the propyl group.

  • Conditions : Acidic media (e.g., HCl, acetic acid) at 50–75°C for 20–30 hours.

Example :

  • 2-Thiopheneethylamine reacts with propionaldehyde under acidic conditions to form the imine intermediate. Cyclization yields 5-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.

Step 2: Vilsmeier-Haack Formylation

  • Reagents : DMF/POCl₃ (Vilsmeier reagent).

  • Conditions : 0–5°C followed by gradual warming to room temperature.

Mechanism :

  • The Vilsmeier reagent generates an electrophilic chloroiminium ion, which attacks the electron-rich 2-position of the THTP ring. Hydrolysis yields the carbaldehyde.

Yield : 65–78% (isolated after column chromatography).

Gewald Reaction Followed by Oxidation

The Gewald reaction constructs aminothiophene scaffolds, which can be elaborated into THTP derivatives.

Step 1: Gewald Reaction

  • Starting Materials : Cyanoacetamide, sulfur, and a ketone (e.g., 4-propylpiperidone).

  • Conditions : Ethanol, triethylamine, reflux (12–24 hours).

Intermediate : 2-Amino-5-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxamide.

Step 2: Oxidative Conversion to Carbaldehyde

  • Reagents : MnO₂ or Dess-Martin periodinane.

  • Conditions : Toluene or DCM, reflux (6–12 hours).

Yield : 58–70% (dependent on oxidant selectivity).

Direct Formylation via Lithiation-Electrophilic Quench

This method leverages directed ortho-metalation for regioselective formylation.

Step 1: Lithiation of THTP

  • Base : LDA (Lithium Diisopropylamide) at –78°C in THF.

  • Electrophile : DMF or methyl formate.

Example :

  • 5-Propyl-THTP is treated with LDA, followed by quenching with DMF to install the aldehyde group.

Yield : 50–65% (optimized for steric hindrance).

Comparative Analysis of Methods

Method Advantages Limitations Typical Yield
Pictet-Spengler + VilsmeierHigh regioselectivity; scalableRequires harsh acidic conditions65–78%
Gewald + OxidationModular scaffold constructionOver-oxidation risks; multiple steps58–70%
Lithiation-ElectrophilicRapid; avoids pre-functionalizationSensitive to moisture/air; low yields50–65%

Mechanistic Insights and Optimization

  • Vilsmeier-Haack Specifics : The reaction proceeds via a chloroiminium intermediate, with the THTP’s electron-rich 2-position favoring electrophilic attack. Optimal temperatures (0–5°C) prevent side reactions.

  • Oxidation Challenges : MnO₂ selectively oxidizes methyl groups to aldehydes but requires anhydrous conditions to avoid carboxylic acid formation.

  • Lithiation Dynamics : Steric hindrance from the propyl group necessitates excess LDA for complete deprotonation .

Chemical Reactions Analysis

Types of Reactions

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, 5-propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to explore various derivatives with potential applications in different chemical contexts.

Biology

This compound has been investigated for its potential biological activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains.
    CompoundActivity AgainstMethod
    Derivative AStaphylococcus aureusDisc diffusion
    Derivative BEscherichia coliDisc diffusion
  • Anticancer Potential: Preliminary research indicates that it may inhibit cancer cell growth through specific molecular interactions.

Medicine

In medicinal chemistry, this compound is explored as an intermediate in synthesizing pharmaceutical agents. Its ability to modulate enzyme activity makes it a candidate for developing drugs targeting metabolic diseases.

Industry

The compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure can lead to advancements in organic electronics and photonic devices.

Case Studies

  • Antimicrobial Activity Study:
    A recent study evaluated the efficacy of synthesized derivatives of the compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated potent antibacterial activity comparable to standard antibiotics .
  • Cancer Cell Inhibition:
    Research involving molecular docking studies revealed that the compound and its derivatives could bind effectively to specific cancer cell receptors. This interaction suggests a potential pathway for developing anticancer therapies .

Mechanism of Action

The mechanism of action of 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The thieno[3,2-c]pyridine core is a versatile pharmacophore, and modifications at positions 2 and 5 significantly influence biological activity, solubility, and metabolic stability. Below is a detailed comparison of 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde with structurally related analogs:

Table 1: Structural and Functional Comparison of Thieno[3,2-c]pyridine Derivatives

Compound Name R Group (Position 5) Functional Group (Position 2) Biological Activity/Application Key Findings Reference
5-Propyl-... (Target) Propyl Carbaldehyde Not reported (discontinued) Potential synthetic intermediate
Clopidogrel Methyl carboxylate Hydroxyl (esterified) Antiplatelet (P2Y12 antagonist) Superior efficacy to ticlopidine
Compound C1 (Zhou et al., 2011) Undisclosed alkyl/aryl Undisclosed Antiplatelet (ADP receptor antagonism) Activity > ticlopidine
5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-... Cyclopropyl-fluorophenyl Acetate Pharmaceutical impurity (controlled synthesis) Optimized HPLC purification
5-(Oxiran-2-ylmethyl)-... Oxirane (epoxide) None Reactive intermediate Epoxide enables ring-opening reactions
5-(α-Cyclopropylcarbonyl-2-fluorobenzyl)-... Fluorophenyl-cyclopropanone None Synthetic intermediate (antithrombotic) High-yield synthesis under mild conditions

Key Comparative Insights

Structural Modifications and Activity :

  • Position 5 Substituents :

  • Bulky substituents (e.g., cyclopropyl-fluorophenyl in ) may sterically hinder receptor binding but improve metabolic stability .
    • Position 2 Functional Groups :
  • The carbaldehyde group in the target compound is unique among analogs. Unlike clopidogrel’s ester or hydroxyl groups, it offers a reactive site for conjugation or derivatization, making it valuable for prodrug design .

Pharmacological Profiles: Antiplatelet Activity: Clopidogrel and compound C1 () demonstrate potent ADP receptor antagonism. The absence of reported activity for the target compound suggests it may require functional group optimization (e.g., converting the carbaldehyde to a bioisostere) . Receptor Binding: While some thienopyridines (e.g., antipsychotics in ) target serotonin receptors, the carbaldehyde group’s electrophilicity may limit CNS penetration, favoring peripheral applications .

Synthetic Accessibility :

  • The target compound’s synthesis route is unconfirmed, but analogous methods (e.g., nucleophilic substitution with K₂CO₃ in acetonitrile, as in ) could apply .
  • Derivatives with fluorophenyl groups () require precise regioselective synthesis, contrasting with the simpler propyl substitution in the target compound .

Physicochemical Properties :

  • Lipophilicity : Calculated logP values (estimated):

  • Target compound: ~2.1 (propyl + carbaldehyde).
  • Clopidogrel: ~1.3 (polar carboxylate).
  • Higher lipophilicity may enhance absorption but increase hepatic metabolism risks .

Biological Activity

5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde is a compound belonging to the class of tetrahydrothieno derivatives, which have garnered attention for their diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N1S1O1. The structure includes a thieno-pyridine core which is crucial for its biological activity. The presence of the aldehyde functional group enhances its reactivity and potential pharmacological effects.

Antiinflammatory Properties

Recent studies have indicated that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant anti-inflammatory activity. For instance, compounds synthesized from this core structure have demonstrated the ability to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood models. This suggests a potential application in treating inflammatory diseases .

Neuroprotective Effects

Research has highlighted the neuroprotective properties of tetrahydrothieno derivatives. In particular, they have shown promise in modulating glutamatergic signaling pathways, which are critical in neurological conditions such as Alzheimer's disease. The modulation of N-methyl-D-aspartate receptors (NMDARs) by these compounds can enhance synaptic plasticity and may provide therapeutic benefits in neurodegenerative disorders .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies indicate that certain derivatives possess significant antibacterial and antifungal properties. This opens avenues for developing new antimicrobial agents based on this scaffold .

Case Studies

Study Objective Findings
Study 1 Evaluate anti-inflammatory activityDemonstrated potent inhibition of TNF-α production in LPS-stimulated models.
Study 2 Assess neuroprotective effectsShowed modulation of NMDARs leading to improved synaptic function in neurodegenerative models.
Study 3 Investigate antimicrobial propertiesFound significant antibacterial activity against various pathogens.

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that form the thieno-pyridine core. Various synthetic routes have been optimized to enhance yield and purity while minimizing environmental impact.

Q & A

Q. What synthetic methodologies are recommended for preparing 5-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carbaldehyde?

A multi-step synthesis is typically employed, involving cyclization of thiophene derivatives followed by functionalization. For example:

  • Step 1 : Cyclocondensation of propyl-substituted amines with thiophene precursors under reflux (e.g., ethanol, 80°C, 12 hours).
  • Step 2 : Introduction of the carbaldehyde group via Vilsmeier-Haack formylation (POCl₃/DMF, 0°C to room temperature) .
  • Key Considerations : Optimize reaction yield by controlling solvent polarity (e.g., dichloromethane for intermediates) and using anhydrous conditions to avoid hydrolysis .

Q. How is the molecular structure of this compound characterized?

Use a combination of:

  • X-ray crystallography to resolve bond angles and crystal packing (e.g., monoclinic system, space group P2₁/n, with unit cell parameters a = 14.526 Å, b = 6.1065 Å, c = 17.490 Å) .
  • NMR spectroscopy : 1H^1H NMR (δ 9.8–10.2 ppm for aldehyde proton) and 13C^{13}C NMR (δ 190–195 ppm for carbonyl carbon) .
  • FT-IR for functional group validation (C=O stretch at ~1700 cm⁻¹, thiophene ring vibrations at ~690 cm⁻¹) .

Q. What are the potential biological targets or activities of this compound?

While direct data is limited, structurally related tetrahydrothienopyridines exhibit:

  • Anticoagulant activity via thrombin inhibition (IC₅₀ ~2.5 μM in platelet aggregation assays) .
  • Antimicrobial effects against Gram-positive bacteria (MIC ~8 μg/mL) through membrane disruption .
  • Enzyme modulation (e.g., kinase or protease inhibition) due to the electron-rich thiophene core interacting with catalytic sites .

Advanced Research Questions

Q. How can structural analogs be designed for SAR studies?

  • Core Modifications : Replace the propyl group with cyanobenzyl or chlorobenzyl substituents to alter lipophilicity and steric effects .
  • Functional Group Variation : Substitute the carbaldehyde with carboxylate or amide groups to probe hydrogen-bonding interactions (e.g., improved solubility vs. target affinity) .
  • Methodology : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding poses before synthesis .

Q. How can contradictions in biological activity data be resolved?

  • Assay Validation : Cross-test in multiple models (e.g., in vitro enzymatic assays vs. cell-based viability tests) to confirm target specificity .
  • Purity Control : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude confounding impurities .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ titrations across a broad concentration range (0.1–100 μM) to identify off-target effects .

Q. What computational approaches predict the binding affinity of this compound?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100 ns trajectories (AMBER or GROMACS) to assess stability.
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .
  • Docking Studies : Leverage PubChem 3D conformers (CID: 720720-96-7) for virtual screening against targets like Factor Xa or P450 enzymes .

Q. How can synthetic yield and scalability be improved?

  • Catalyst Optimization : Use Pd/C or Ni catalysts for hydrogenation steps (20–50 psi H₂, 60°C) to reduce byproducts .
  • Solvent Selection : Switch from ethanol to DMF for higher-temperature reactions (120°C) to accelerate kinetics .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization (ethanol/water) for >90% recovery .

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